(4-Chlorophenyl)(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}furan-2-yl)methanone
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Overview
Description
2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-5-PHENYL-1,3,4-OXADIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a chlorobenzoyl group, and an oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-5-PHENYL-1,3,4-OXADIAZOLE typically involves multiple steps, starting with the preparation of the furan ring and the chlorobenzoyl group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
The final step involves the formation of the oxadiazole ring, which can be achieved through the cyclization of a hydrazide intermediate with a suitable reagent such as phosphorus oxychloride. The reaction conditions typically involve heating the reaction mixture to a high temperature to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-5-PHENYL-1,3,4-OXADIAZOLE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-5-PHENYL-1,3,4-OXADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-5-PHENYL-1,3,4-OXADIAZOLE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent due to its ability to inhibit the growth of various microbial strains.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-5-PHENYL-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of key enzymes involved in microbial growth and proliferation . This inhibition disrupts essential cellular processes, leading to the death of the microbial cells.
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic used in the treatment of congestive heart failure.
Furan Derivatives: Compounds containing a furan ring, which exhibit a wide range of biological activities.
Uniqueness
2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-5-PHENYL-1,3,4-OXADIAZOLE is unique due to its combination of a furan ring, a chlorobenzoyl group, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C20H13ClN2O3S |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-[5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-yl]methanone |
InChI |
InChI=1S/C20H13ClN2O3S/c21-15-8-6-13(7-9-15)18(24)17-11-10-16(25-17)12-27-20-23-22-19(26-20)14-4-2-1-3-5-14/h1-11H,12H2 |
InChI Key |
PWXDLGGMSACYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(O3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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